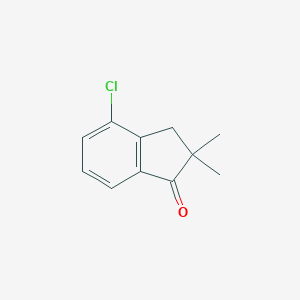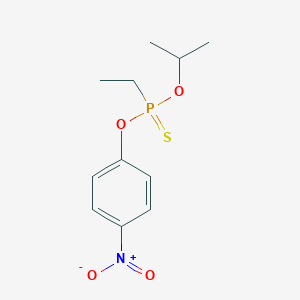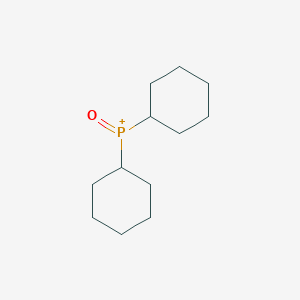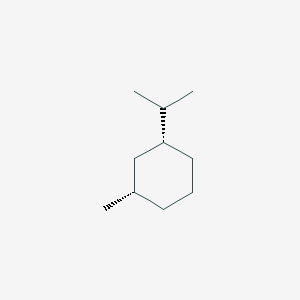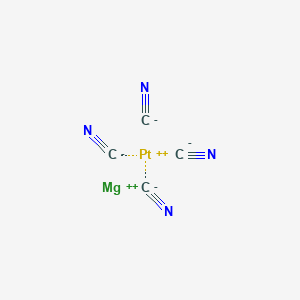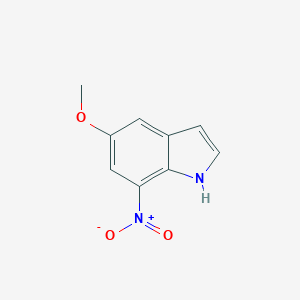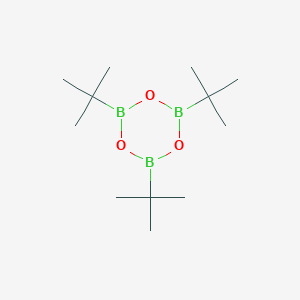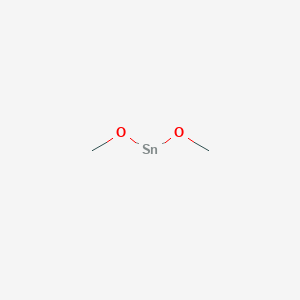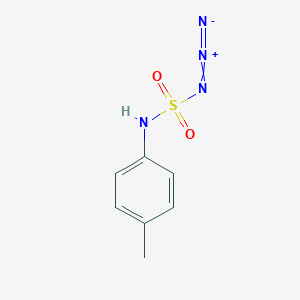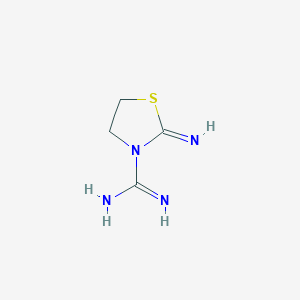
Silver-107
概述
描述
Silver-107 is a stable isotope of silver, represented by the symbol (^{107}\text{Ag}). It is one of the two naturally occurring isotopes of silver, the other being Silver-109. This compound has an atomic number of 47 and a mass number of 107, consisting of 47 protons and 60 neutrons. This isotope is non-radioactive and is known for its applications in various scientific fields due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: Silver-107 can be synthesized through various methods, including chemical reduction, photochemical methods, and biological synthesis. Chemical reduction involves reducing silver salts using reducing agents like sodium borohydride or hydrazine under controlled conditions . Photochemical methods utilize light to induce the reduction of silver ions, while biological synthesis employs microorganisms or plant extracts to produce silver nanoparticles .
Industrial Production Methods: Industrially, this compound is produced through the fission of uranium or plutonium in nuclear reactors. The isotope is then separated and purified using techniques such as ion exchange chromatography and solvent extraction . These methods ensure high purity and yield of this compound for various applications.
化学反应分析
Types of Reactions: Silver-107 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized by strong oxidizing agents like nitric acid to form silver nitrate.
Reduction: It can be reduced back to metallic silver using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, forming complexes with ligands like ammonia and cyanide
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Complexing Agents: Ammonia, cyanide.
Major Products Formed:
Silver Nitrate (AgNO₃): Formed during oxidation.
Metallic Silver (Ag): Formed during reduction.
Silver Complexes: Formed during substitution reactions
科学研究应用
Silver-107 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope studies and in the synthesis of silver nanoparticles.
Biology: Employed in biological labeling and imaging due to its stable nature.
Medicine: Utilized in the development of antimicrobial agents and in radiopharmaceuticals for cancer treatment
Industry: Applied in the production of high-purity silver for electronic components and in catalysis
作用机制
The mechanism of action of Silver-107, particularly in its nanoparticle form, involves multiple pathways:
Antimicrobial Activity: Silver ions disrupt bacterial cell membranes, interfere with DNA replication, and inhibit enzyme functions
Molecular Targets: Silver ions bind to proteins, leading to functional disruption.
Pathways Involved: Silver ions induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage cellular components.
相似化合物的比较
Silver-107 can be compared with other isotopes and compounds of silver:
Silver-109: Another stable isotope of silver, similar in properties but with a slightly different neutron count.
Silver Nanoparticles: Both this compound and Silver-109 can be used to produce nanoparticles, which have unique optical and antimicrobial properties
Other Silver Compounds: Silver nitrate, silver sulfadiazine, and silver chloride are commonly used silver compounds with distinct applications in medicine and industry.
Uniqueness of this compound: this compound’s stability and non-radioactive nature make it particularly valuable for long-term studies and applications where radioactivity is a concern. Its ability to form stable complexes and its antimicrobial properties further enhance its utility in various fields .
属性
IUPAC Name |
silver-107 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCADISMDOOEFD-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[107Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162542 | |
| Record name | Silver, isotope of mass 107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.90509 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14378-37-1 | |
| Record name | Silver, isotope of mass 107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver, isotope of mass 107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
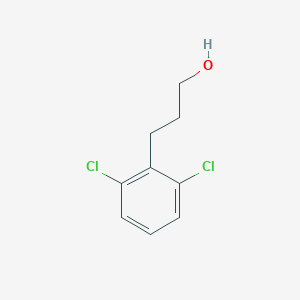
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)

